molecular formula C7H10BrN3 B13290937 [2-(5-Bromopyrimidin-2-YL)ethyl](methyl)amine

[2-(5-Bromopyrimidin-2-YL)ethyl](methyl)amine

Cat. No.: B13290937
M. Wt: 216.08 g/mol
InChI Key: QYJQXUBMBWPRGH-UHFFFAOYSA-N
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Description

2-(5-Bromopyrimidin-2-YL)ethylamine: is a chemical compound that features a bromopyrimidine moiety attached to an ethyl chain, which is further linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyrimidin-2-YL)ethylamine typically involves the bromination of pyrimidine followed by nucleophilic substitution reactions. One common method involves the reaction of 5-bromopyrimidine with ethylamine under controlled conditions to form the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines .

Scientific Research Applications

Chemistry: In chemistry, 2-(5-Bromopyrimidin-2-YL)ethylamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in organic synthesis .

Biology and Medicine: Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, 2-(5-Bromopyrimidin-2-YL)ethylamine is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrimidin-2-YL)ethylamine involves its interaction with specific molecular targets. The bromopyrimidine moiety can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The ethyl and methylamine groups can further modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: What sets 2-(5-Bromopyrimidin-2-YL)ethylamine apart is its combination of the bromopyrimidine core with an ethyl chain and a methylamine group. This unique structure allows for a broader range of chemical reactions and applications, making it a versatile compound in both research and industry .

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

2-(5-bromopyrimidin-2-yl)-N-methylethanamine

InChI

InChI=1S/C7H10BrN3/c1-9-3-2-7-10-4-6(8)5-11-7/h4-5,9H,2-3H2,1H3

InChI Key

QYJQXUBMBWPRGH-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NC=C(C=N1)Br

Origin of Product

United States

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